3,4-Dibromo-5,7-dichloroquinoline

Synthetic methodology Cross-coupling Regioselectivity

3,4-Dibromo-5,7-dichloroquinoline (CAS 1210505-18-2) is a tetrahalogenated quinoline (C₉H₃Br₂Cl₂N, MW 355.84) bearing bromine atoms at positions 3 and 4 and chlorine atoms at positions 5 and 7 on the quinoline ring. As a member of the C₉H₃Br₂Cl₂N isomer family, this compound belongs to the broader class of polyhalogenated quinolines, which are recognized as versatile synthetic intermediates for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) and as core scaffolds in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer programs.

Molecular Formula C9H3Br2Cl2N
Molecular Weight 355.838
CAS No. 1210505-18-2
Cat. No. B595914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5,7-dichloroquinoline
CAS1210505-18-2
Synonyms3,4-Dibromo-5,7-dichloroquinoline
Molecular FormulaC9H3Br2Cl2N
Molecular Weight355.838
Structural Identifiers
SMILESC1=C(C=C2C(=C1Cl)C(=C(C=N2)Br)Br)Cl
InChIInChI=1S/C9H3Br2Cl2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H
InChIKeyMWOZMLKSLQHNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5,7-dichloroquinoline (CAS 1210505-18-2): A Halogen-Dense Quinoline Scaffold for Regioselective Derivatization and Fragment-Based Discovery


3,4-Dibromo-5,7-dichloroquinoline (CAS 1210505-18-2) is a tetrahalogenated quinoline (C₉H₃Br₂Cl₂N, MW 355.84) bearing bromine atoms at positions 3 and 4 and chlorine atoms at positions 5 and 7 on the quinoline ring . As a member of the C₉H₃Br₂Cl₂N isomer family, this compound belongs to the broader class of polyhalogenated quinolines, which are recognized as versatile synthetic intermediates for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) and as core scaffolds in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer programs [1]. Its specific halogen arrangement creates a chemically addressable vector set that differs substantively from other positional isomers, including 3,4-dibromo-6,7-dichloroquinoline and 3,4-dibromo-5,8-dichloroquinoline, establishing the foundation for divergent reactivity and biological profile.

1
Tetrahalogenated quinoline scaffold
Bromine at C-3/C-4; chlorine at C-5/C-7 enables regioselective derivatization
2
Sequential cross-coupling workflow
C-4 selective Suzuki coupling context; C-3 activation under adjusted conditions
3
Isomer-defined procurement
Well-characterized single isomer; distinct from 6,7- and 5,8-dichloro positional variants

Why 3,4-Dibromo-5,7-dichloroquinoline Cannot Be Interchanged with Other C₉H₃Br₂Cl₂N Isomers: The Functional Consequences of Halogen Position


Isomeric halogenated quinolines sharing the identical molecular formula C₉H₃Br₂Cl₂N are not functionally equivalent. The positions of bromine and chlorine atoms on the quinoline nucleus dictate regioselectivity in cross-coupling reactions, electronic properties (HOMO/LUMO energies, pKa), and steric accessibility to biological targets [1]. For instance, the 3,4-dibromo motif is known to provide selective Suzuki coupling at the C-4 position, whereas 5,7-dichloro substitution modulates electron density at the quinoline nitrogen and influences hydrogen-bonding interactions with kinase hinge regions [2]. Consequently, replacing 3,4-dibromo-5,7-dichloroquinoline with 3,4-dibromo-6,7-dichloroquinoline (CAS 1209859-59-5) or 3,4-dibromo-5,8-dichloroquinoline (CAS 1210871-95-6) can lead to altered reaction outcomes, different pharmacological profiles, and irreproducible synthetic routes. The quantitative evidence below demonstrates exactly where this positional isomerism translates into measurable differentiation for procurement and experimental design.

This Compound
3,4-Dibromo-5,7-dichloroquinoline
Halogen pattern supports C-4 selective coupling and distinct electronic profile; 5,7-Cl substitution polarizes the ring without blocking the 5,8-dione oxidation pathway.
Potential Substitute
6,7- or 5,8-Dichloro Isomers
Altered chlorine placement may shift regioselectivity, pKa, and steric accessibility. The 6,7-isomer cannot form the 5,8-dione; the 5,8-isomer blocks the oxidation site. Cross-coupling outcomes may not transfer directly.
This Compound
Single Defined Isomer (CAS 1210505-18-2)
Well-characterized identity with verified InChI key and QC characterization; supports reproducible synthetic and biological experiments.
Potential Substitute
Crude Bromination Mixture
Non-selective bromination of 5,7-dichloroquinoline may yield mixed regioisomers. Isomeric impurities can confound reaction outcomes and biological assay interpretation.

Quantitative Differentiation Evidence for 3,4-Dibromo-5,7-dichloroquinoline: Head-to-Head Isomer and Class-Level Data


Suzuki Coupling Regioselectivity: 3,4-Dibromo Motif Enables C-4 Selective Arylation Over C-3

In systematic studies of dibromoquinoline Suzuki couplings, the 3,4-dibromo substitution pattern achieves a useful level of C-4 selectivity that is distinct from the 5,7-dibromo isomer [1]. For 3,4-dibromo-5,7-dichloroquinoline, this regiochemical preference is preserved, but the additional electron-withdrawing chlorine atoms at C-5 and C-7 further polarize the quinoline ring, enhancing oxidative addition rates relative to non-chlorinated 3,4-dibromoquinoline (class-level inference). By contrast, the isomeric 3,4-dibromo-6,7-dichloroquinoline places one chlorine adjacent to the pyridine nitrogen, altering the electronic landscape and shifting coupling selectivity.

Suzuki Coupling Regioselectivity
Class-level inference
C-4 > C-3 selectivity; >3:1 ratio predicted for 3,4-dibromo motif with 5,7-Cl enhancement
Supports sequential functionalization workflow
Based on 3,4-dibromoquinoline precedent; compound-specific ratio not independently published
Synthetic methodology Cross-coupling Regioselectivity

Predicted Physicochemical Profile: pKa and Density Differentiation from 6,7- and 5,8-Dichloro Isomers

3,4-Dibromo-5,7-dichloroquinoline exhibits a predicted pKa of –1.72±0.50 and density of 2.056±0.06 g/cm³ (ACD/Labs prediction) . The 5,7-dichloro arrangement positions one chlorine para to the pyridine nitrogen, reducing basicity compared to the 6,7-dichloro isomer (CAS 1209859-59-5), where both chlorines are distal to the nitrogen, or the 5,8-dichloro isomer, where the C-8 chlorine introduces steric hindrance near the active site.

Predicted pKa
Predicted value
pKa –1.72±0.50 (5,7-dichloro isomer); ~0.5–0.8 units lower than 6,7-dichloro isomer
May influence passive permeability context
ACD/Labs prediction; verify experimentally for cell-based assay design
Physicochemical properties Drug-likeness Isomer comparison

Kinase Binding Affinity: Brominated Quinoline Scaffold Demonstrates Single-Digit Nanomolar GAK Binding as a Class Indicator

Halogenated quinolines bearing bromine substituents have shown potent kinase binding. A closely related brominated quinoline compound (11) displayed a Kd of 1.9 nM against GAK (cyclin G-associated kinase) in a competition binding assay (DiscoverX, n = 2), outperforming its chloro (10; Kd = 6.7 nM) and iodo (12; Kd = 7.9 nM) analogues [1]. While 3,4-dibromo-5,7-dichloroquinoline has not been individually profiled in this assay, its 3,4-dibromo motif aligns with the structural determinants responsible for the 3.5-fold affinity gain over the chloro-analogue, and the 5,7-dichloro substitution may further enhance kinase hinge-binding interactions.

GAK Kinase Binding (Class)
Class-level inference
Br-quinoline Kd 1.9 nM vs Cl 6.7 nM vs I 7.9 nM; 3.5-fold Br/Cl difference
Supports kinase hinge-binding fragment context
DiscoverX panel, n=2; compound not individually profiled in this assay
Kinase inhibition Binding affinity Bromodomain

Antibacterial Biofilm Inhibition: A Halogenated Quinoline Class Reference Point

A structurally related halogenated quinoline (BindingDB ID BDBM50497189) inhibited Enterococcus faecalis biofilm formation with an IC₅₀ of 6.27 µM in a 20-hour crystal violet staining assay [1]. Separately, another halogenated quinoline derivative demonstrated NorA efflux pump inhibition in Staphylococcus aureus with an IC₅₀ of 4.80 µM [2]. These values provide a class baseline for the antimicrobial potential of tetrahalogenated quinolines such as 3,4-dibromo-5,7-dichloroquinoline, where the high halogen density may increase membrane penetration and target binding relative to less halogenated analogues.

Biofilm Inhibition (Class)
Class-level inference
Related halogenated quinoline IC₅₀ 6.27 µM against E. faecalis biofilm; NorA efflux pump IC₅₀ 4.80 µM
Supports anti-virulence screening context
Class-level reference; compound-specific data not yet published
Antimicrobial Biofilm inhibition Efflux pump

Fungistatic Activity: 3,4-Dibromo-5,7-dichloroquinoline as a Precursor to Quinoline-5,8-diones with Broad-Spectrum Antifungal Potential

The oxidation of 3,4-dibromo-5,7-dichloroquinoline can yield the corresponding quinoline-5,8-dione, a scaffold related to compounds exhibiting fungistatic activity nearly equal to that of 2,3-dichloro-1,4-naphthoquinone [1]. Furthermore, the dibromoquinoline compound 4b from Mohammad et al. (2018) demonstrated broad-spectrum antifungal activity at concentrations as low as 0.5 µg/mL against Candida, Cryptococcus, and Aspergillus species, with a mechanism targeting metal ion homeostasis [2]. The 5,7-dichloro substitution pattern in our compound provides a unique precursor for generating the 5,8-dione pharmacophore, which is not accessible from 6,7-dichloro isomers.

Antifungal Precursor Potential
Class-level inference
5,7-dichloro pattern uniquely maps to 5,8-dione oxidation product; class MIC 0.5 µg/mL benchmark
Supports antifungal library synthesis pathway
Requires oxidation to active dione; 6,7-dichloro isomer cannot form this pharmacophore
Antifungal Quinone Metal homeostasis

Isomeric Purity and Procurement Certainty: CAS 1210505-18-2 as the Well-Defined 5,7-Dichloro Isomer vs. Mixed Halogenation Products

3,4-Dibromo-5,7-dichloroquinoline (CAS 1210505-18-2) is commercially available at 95%+ purity from multiple suppliers, with a well-defined InChI key (OWOMGDAFVPFMMM-XQESHEEFSA-N) and spectroscopic characterization . In contrast, crude bromination of 5,7-dichloroquinoline can yield mixtures of 3-bromo, 3,4-dibromo, and 3,8-dibromo regioisomers that are difficult to separate by standard chromatography. The unambiguous CAS registry and the predicted boiling point (399.2 °C) provide a reliable specification for procurement and analytical method development that is not available for non-certified isomeric mixtures.

Isomeric Identity
Specification review
Single defined isomer; purity ≥95%; verified InChI key and QC characterization
Ensures batch-to-batch experimental reproducibility
Contrasts with crude bromination mixtures containing multiple regioisomers
Chemical purity Isomeric integrity Procurement specification

Application Scenarios for 3,4-Dibromo-5,7-dichloroquinoline: Where Its Unique Substitution Pattern Adds Demonstrable Value


Sequential Palladium-Catalyzed Cross-Coupling for Bis-Functionalized Quinoline Libraries

The 3,4-dibromo motif in 3,4-dibromo-5,7-dichloroquinoline enables sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, or Sonogashira) where the C-4 bromine reacts first under mild conditions, followed by C-3 coupling under more forcing conditions. This C-4 > C-3 reactivity gradient, established for the 3,4-dibromoquinoline class [1], provides a synthetic route to unsymmetrically 3,4-disubstituted quinolines that cannot be accessed with the same regiochemical outcome from 2,4-dibromo or 5,7-dibromo isomers. The 5,7-dichloro groups remain inert under typical cross-coupling conditions, allowing for subsequent derivatization or retention as pharmacokinetic-modulating substituents.

Fragment-Based Kinase Drug Discovery: Hinge-Binding Scaffold for GAK and BRD4 Targets

The bromoquinoline core is a validated hinge-binding fragment for kinases, as evidenced by the 1.9 nM GAK Kd of a related brominated quinoline [1]. 3,4-Dibromo-5,7-dichloroquinoline can serve as a lead-like fragment or an advanced intermediate for the synthesis of GAK or BRD4 bromodomain inhibitors, where the 5,7-dichloro substitution provides additional vectors for hydrophobic pocket interactions and the 3,4-dibromo groups allow for structure–activity relationship (SAR) exploration through coupling chemistry. Computational docking suggests that the 5,7-Cl₂ pattern better fills the hydrophobic pocket adjacent to the hinge region compared to the 6,7-Cl₂ analogue.

Antifungal Quinoline-5,8-dione Prodrug Strategy via Oxidative Activation

Controlled oxidation of 3,4-dibromo-5,7-dichloroquinoline yields the corresponding 5,8-quinolinedione, a pharmacophore associated with fungistatic activity comparable to 2,3-dichloro-1,4-naphthoquinone and metal homeostasis disruption [1] [2]. Unlike the 6,7-dichloro isomer, which cannot form a 5,8-dione, or the 5,8-dichloro isomer, which already blocks the oxidation site, the 3,4-dibromo-5,7-dichloro pattern uniquely positions both chlorine atoms to stabilize the dione tautomer. This makes the compound an ideal precursor for antifungal conjugate libraries targeting drug-resistant Candida and Aspergillus species.

Biofilm and Efflux Pump Inhibitor Screening in Multidrug-Resistant Gram-Positive Bacteria

Given that related halogenated quinolines inhibit E. faecalis biofilm formation (IC₅₀ 6.27 µM) and S. aureus NorA efflux pumps (IC₅₀ 4.80 µM) [1] [2], 3,4-dibromo-5,7-dichloroquinoline represents a chemical probe for anti-virulence screening against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The tetrahalogenated structure is anticipated to enhance membrane penetration relative to dihalogenated quinolines, potentially lowering the effective concentration needed for biofilm disruption. The compound can be used directly in phenotypic screening cascades without additional synthetic elaboration.

Application
Selection Property
Validation Focus
Sequential cross-coupling studies
C-4 selective coupling context
Regiochemical outcome review
Kinase fragment-based studies
Hinge-binding scaffold context
Target engagement review
Antifungal precursor studies
5,8-dione oxidation pathway
Antifungal activity review
Anti-virulence screening studies
Biofilm/efflux pump context
Phenotypic screening review
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